![molecular formula C21H24ClN7O B1194436 Vps34-IN-1 CAS No. 1383716-33-3](/img/structure/B1194436.png)
Vps34-IN-1
説明
Vps34-IN-1 is a highly potent and selective inhibitor targeting Vps34 (the human class III phosphoinositide 3-kinase), a lipid kinase involved in various cellular processes such as vesicle trafficking and autophagy. This specificity towards Vps34 is significant because Vps34 plays a crucial role in cancer maintenance and progression, making it an attractive target for cancer treatment. The discovery of this compound involved the optimization of tetrahydropydropyrimidopyrimidinone derivatives, leading to a molecule with potent activity, exquisite selectivity, and excellent pharmacokinetic properties (Pasquier et al., 2014).
Synthesis Analysis
The synthesis of this compound was achieved through the medicinal chemistry optimization of hit compound 1a, which led to compound 31, also known as this compound. This process involved the exploration of tetrahydropyrimidopyrimidinone derivatives, focusing on enhancing the molecule's potency and selectivity for Vps34, alongside improving its pharmacokinetic properties for potential in vivo use. The structural uniqueness of this compound is attributed to the incorporation of a morpholine synthon, which bestows selectivity against class I PI3Ks, a feature elaborated by the X-ray crystal structure analysis (Pasquier et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound, as elucidated through X-ray crystallography, demonstrates a unique interaction pattern within the ATP-binding cleft of human Vps34. This interaction is critical for its selectivity, as the morpholine synthon in this compound allows for a precise fit that distinguishes it from other class I PI3Ks. This structural specificity underlies its potent inhibitory action on Vps34, offering insights into designing selective inhibitors for similar kinases (Pasquier et al., 2014).
Chemical Reactions and Properties
This compound's chemical properties, including its reactivity and stability, are influenced by its molecular structure. The compound exhibits suitable in vivo mouse pharmacokinetic parameters and induces a sustained inhibition of Vps34 upon acute administration. Its stability and bioavailability are indicative of the careful structural considerations taken during its synthesis process, ensuring that this compound remains active and selective within biological systems (Pasquier et al., 2014).
科学的研究の応用
Role in Autophagy and Endosomal Trafficking : Vps34, a class III phosphatidylinositol-3-kinase, is critical for autophagy and endosomal trafficking. Vps34 forms a complex with Beclin 1, which is essential for the regulation of autophagic activity and other trafficking events (Funderburk, Wang, & Yue, 2010).
Cancer Research : Vps34 inhibitors like SAR405 have shown potential in cancer research. They affect late endosome-lysosome compartments and prevent autophagy, potentially having clinical applications in cancer therapy (Ronan et al., 2014).
Impact on Immunotherapy : Inhibition of Vps34 reprograms the tumor microenvironment in melanoma and colorectal cancer, enhancing the efficacy of anti-PD-1/PD-L1 immunotherapy (Noman et al., 2020).
Vps34 as a Pharmacological Target : Detailed studies on Vps34 have led to the discovery of specific inhibitors such as VPS34-IN1. These inhibitors have helped in understanding the physiological roles of Vps34 and can be employed as biomarkers for Vps34 activity (Bago et al., 2014).
Role in Platelet Activation and Thrombosis : Vps34 is involved in platelet activation and thrombosis, where it regulates NOX assembly and mTOR signaling during platelet activation, thereby influencing NOX-dependent reactive oxygen species generation (Liu et al., 2017).
作用機序
Target of Action
Vps34-IN-1 is a potent and selective inhibitor of class III Vps34 PI3K . The primary target of this compound is the Vacuolar Protein Sorting 34 (VPS34), a member of the phosphatidylinositol-3-kinase lipid kinase family . VPS34 controls the canonical autophagy pathway and vesicular trafficking . It binds to a regulatory subunit (VPS15) to form the only class III PI3K present in mammalian cells .
Mode of Action
This compound inhibits the phosphorylation of PtdIns by the Vps34-Vps15 complex, with an IC50 of 25 nM . This inhibition suppresses SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Biochemical Pathways
This compound affects multiple signaling pathways downstream of innate immunity receptors . It interferes with plasmacytoid dendritic cells (pDCs) function by blocking the recruitment of serum and glucocorticoid-regulated kinase 3 (SGK3) to endosomes, which is necessary for Toll-like receptor 7 (TLR7) signaling . In contrast, this compound triggers the activation of the stimulator of interferon genes (STING) and significantly enhances pDCs’ response to the STING agonist 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) .
Result of Action
This inhibitor also has pleiotropic effects against various cellular functions related to class III PI3K in AML cells that may explain their survival impairment . This compound inhibits basal and L-asparaginase-induced autophagy in AML cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other signaling molecules and the cellular context. For instance, this compound has been shown to have minimal cytotoxic effects on leukemic blastic plasmacytoid dendritic cell neoplasms (BPDCN) . It interferes with pdcs function by blocking the recruitment of sgk3 to endosomes
Safety and Hazards
特性
IUPAC Name |
1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKZVIZARMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。